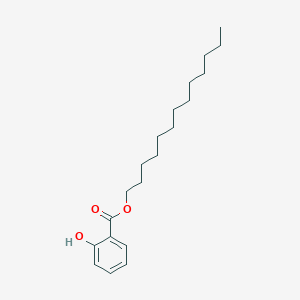

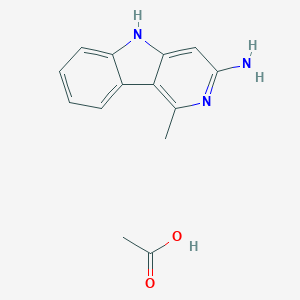

5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate

Übersicht

Beschreibung

5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate, also known as Trp-P-2 acetate, is a compound with the molecular formula C14H15N3O2 . It has a molecular weight of 257.29 g/mol . This compound is a derivative of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole .

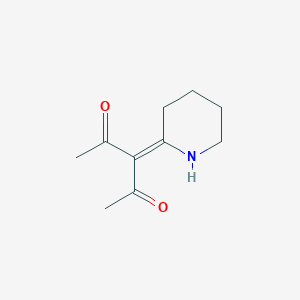

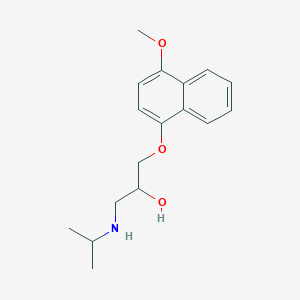

Molecular Structure Analysis

The molecular structure of 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate includes a pyrido-indole ring with an amino group at the 3rd position and a methyl group at the 1st position . The compound also includes an acetate group .Chemical Reactions Analysis

While specific chemical reactions involving 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate are not available, related compounds like 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) have been studied .Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.29 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are 257.116426730 g/mol .Wissenschaftliche Forschungsanwendungen

Application in Apoptosis Research

Specific Scientific Field

Biomedical Research, specifically in the study of apoptosis .

Summary of the Application

Trp-P-2 acetate, also known as 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate, has been used in research to study its effects on apoptosis in primary cultured rat hepatocytes .

Methods of Application

The compound was introduced to primary cultured rat hepatocytes, and its effects were observed. The cytotoxicity of Trp-P-2 and other heterocyclic amines was studied .

Results or Outcomes

Trp-P-2 showed a moderate apoptotic effect, inducing changes in nuclear chromatin and internucleosomal DNA fragmentation .

Application in Biotechnological Production

Specific Scientific Field

Biotechnology and Microbiology .

Summary of the Application

Trp-P-2 acetate is a derivative of indole, which has been studied for its biotechnological production for industrial applications .

Methods of Application

Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including Trp-P-2 .

Results or Outcomes

Indole and its derivatives, including Trp-P-2, have shown promising bioactivity with therapeutic potential to treat human diseases .

Application in Antimutagen Research

Specific Scientific Field

Summary of the Application

Trp-P-2 acetate has been studied for its antimutagenic properties .

Methods of Application

The compound was extracted from dried bay leaves and tested against dietary carcinogens .

Results or Outcomes

Trp-P-2 showed significant activity against dietary carcinogens, with an IC50 value of 4.4 nmol .

Application in Cancer Research

Specific Scientific Field

Summary of the Application

Trp-P-2 acetate is a dietary carcinogen derived from cooked foods. It has been studied for its potential role in the development of cancer .

Methods of Application

The compound’s cytotoxicity was studied in primary cultured rat hepatocytes. The effects of Trp-P-2 and other heterocyclic amines on these cells were observed .

Results or Outcomes

Trp-P-2 was found to be the most cytotoxic of the 11 compounds tested. It induced apoptosis as measured by changes in nuclear chromatin and internucleosomal DNA fragmentation .

Application in Microbial Cell Factories

Specific Scientific Field

Microbiology and Biotechnology .

Summary of the Application

Trp-P-2 acetate is a derivative of indole, which has been studied for its production in microbial cell factories .

Results or Outcomes

The production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have shown promising results .

Application in Food Industry

Specific Scientific Field

Summary of the Application

Indole, from which Trp-P-2 acetate is derived, has value for flavor and fragrance applications in the food industry .

Methods of Application

Indole is traditionally obtained from coal tar, but biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including Trp-P-2 .

Results or Outcomes

Indole and its derivatives, including Trp-P-2, have shown promising bioactivity with potential applications in the food industry .

Eigenschaften

IUPAC Name |

acetic acid;1-methyl-5H-pyrido[4,3-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASZBFHIHXZWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72254-58-1 | |

| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72254-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021417 | |

| Record name | Trp-P-2 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate | |

CAS RN |

75074-77-0, 72254-58-1 | |

| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75074-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072254581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1-methyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075074770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trp-P-2 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)